{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene
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Overview
Description
{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfanyl group, which is further connected to a 4-ethoxy-2-methylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene typically involves the following steps:
Formation of the sulfanyl intermediate: This step involves the reaction of 4-ethoxy-2-methylbutan-2-yl chloride with sodium sulfide to form the corresponding sulfanyl compound.
Substitution reaction: The sulfanyl intermediate is then reacted with benzyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving sulfanyl-containing biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene exerts its effects involves interactions with various molecular targets. The sulfanyl group can participate in redox reactions, influencing the activity of enzymes and other proteins. Additionally, the benzene ring can engage in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Thiophenol: Contains a sulfanyl group attached to a benzene ring.
Benzyl mercaptan: Features a benzyl group attached to a sulfanyl group.
4-Ethoxy-2-methylbutan-2-yl chloride: A precursor in the synthesis of {[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene.
Uniqueness
This compound is unique due to the presence of both an ethoxy and a sulfanyl group attached to a benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
138249-99-7 |
---|---|
Molecular Formula |
C14H22OS |
Molecular Weight |
238.39 g/mol |
IUPAC Name |
(4-ethoxy-2-methylbutan-2-yl)sulfanylmethylbenzene |
InChI |
InChI=1S/C14H22OS/c1-4-15-11-10-14(2,3)16-12-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3 |
InChI Key |
XFYPSWYQLADGGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(C)(C)SCC1=CC=CC=C1 |
Origin of Product |
United States |
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